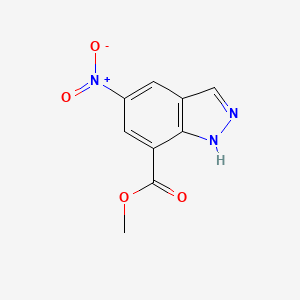

methyl 5-nitro-1H-indazole-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitro-1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)7-3-6(12(14)15)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSTUEANQBHBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362831 | |

| Record name | methyl 5-nitro-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632291-85-1 | |

| Record name | methyl 5-nitro-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

methyl 5-nitro-1H-indazole-7-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl 5-nitro-1H-indazole-7-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring an indazole core structure. This molecule is of significant interest to researchers and drug development professionals due to its role as a versatile synthetic intermediate.[1] The presence of a nitro group enhances its chemical reactivity, making it a valuable building block for the synthesis of more complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, a generalized synthetic approach, and its applications, collating available data for scientific and research purposes.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 632291-85-1 | [1][2][3] |

| Molecular Formula | C₉H₇N₃O₄ | [1][3] |

| Molecular Weight | 221.17 g/mol | [1][2] |

| Appearance | Yellow to beige solid | [1] |

| Boiling Point | 443.2°C at 760 mmHg | [2] |

| Density | 1.527 g/cm³ | [2] |

| Refractive Index | 1.683 | [2] |

| Storage Conditions | Store at 0-8°C | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

Spectroscopic Profile

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not available in the reviewed literature. However, analytical data including NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.[4] Characterization of this compound would typically involve these standard analytical techniques to confirm its structure and purity.

Synthesis and Reactivity

This compound is primarily utilized as an intermediate in multi-step synthetic pathways. The indazole core is a key pharmacophore in many kinase inhibitors, and functionalized indazoles are crucial for developing new therapeutic agents.

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a generalized workflow can be proposed based on standard organic chemistry transformations. A common route would involve the synthesis of the parent carboxylic acid followed by esterification.

Caption: Generalized synthetic workflow for this compound.

Generalized Experimental Protocol: Esterification

The following is a generalized protocol for the esterification of a carboxylic acid to its corresponding methyl ester, a plausible final step in the synthesis of the title compound.

-

Dissolution: Dissolve the precursor, 5-nitro-1H-indazole-7-carboxylic acid, in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution dropwise at a reduced temperature (e.g., 0-10°C).

-

Reaction: Reflux the reaction mixture for several hours (typically 4-8 hours), monitoring the progress by an appropriate method such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice or cold water.

-

Isolation: The resulting precipitate (the methyl ester product) is collected by filtration.

-

Purification: Wash the crude product with water to remove any remaining acid. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various high-value molecules for different industries.[1] Its structural features make it particularly suitable for creating novel compounds in pharmaceutical and agricultural sectors.

Caption: Key application areas of this compound.

-

Pharmaceutical Development: The compound is a valuable intermediate for synthesizing bioactive molecules for novel therapeutic agents.[1] Its derivatives are being explored in oncology and anti-inflammatory research.[1] It is also used to create pharmaceuticals targeting neurological disorders by modulating specific biological pathways.[1]

-

Agricultural Chemistry: It is employed in the formulation of advanced agrochemicals, where it can be used to enhance the efficacy of pesticides and herbicides, contributing to improved crop yields.[1]

-

Analytical Chemistry: In some contexts, it can serve as a reference standard for the calibration of analytical instruments.[1]

Conclusion

This compound is a chemical compound with well-defined physical properties and significant potential as a synthetic intermediate. Its enhanced reactivity, attributed to the nitro functional group, makes it a valuable precursor in the fields of medicinal and agricultural chemistry. While detailed public spectroscopic and synthetic data are limited, its commercial availability and documented applications underscore its importance for researchers and scientists in the development of new bioactive compounds.

References

Methyl 5-nitro-1H-indazole-7-carboxylate: A Technical Guide for Drug Discovery Professionals

CAS Number: 632291-85-1

This technical guide provides a comprehensive overview of methyl 5-nitro-1H-indazole-7-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While specific biological data for this compound is limited in publicly available literature, this document consolidates its known chemical properties, potential synthetic routes, and the established biological significance of the core 5-nitroindazole scaffold. This information is intended to assist researchers, scientists, and drug development professionals in evaluating and utilizing this compound for the synthesis of novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid, typically appearing as a yellow to beige powder. Its chemical structure combines an indazole core with a nitro group at the 5-position and a methyl carboxylate group at the 7-position, making it a versatile intermediate for further chemical modifications.[1][2]

| Property | Value | Reference |

| CAS Number | 632291-85-1 | [3] |

| Molecular Formula | C₉H₇N₃O₄ | [3] |

| Molecular Weight | 221.17 g/mol | [3][4] |

| Appearance | Yellow to beige solid | [2] |

| Purity | ≥95% (typically by HPLC) | [2] |

| Boiling Point | 443.2±25.0 °C (Predicted) | [5] |

| Density | 1.527±0.06 g/cm³ (Predicted) | [5] |

| Storage Conditions | 0-8°C | [2] |

Synthesis and Chemical Reactivity

The presence of the nitro group enhances the reactivity of the indazole ring, and the methyl ester provides a handle for a variety of chemical transformations. Key reactions include:

-

Amide Coupling: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a common strategy in drug discovery to explore the structure-activity relationship.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine. This amino group can then be used for further functionalization, such as sulfonamide formation or diazotization reactions.

-

N-Alkylation/Arylation: The indazole nitrogen can be alkylated or arylated to introduce further diversity.

Below is a generalized workflow for the potential synthesis and subsequent derivatization of the title compound.

Biological Significance of the 5-Nitroindazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, found in a number of approved drugs. The addition of a nitro group, particularly at the 5-position, has been shown to be a key feature in several series of biologically active compounds. While data for the 7-carboxylate derivative is sparse, the broader class of 5-nitroindazoles has demonstrated a range of pharmacological activities.

-

Antiparasitic Activity: Several studies have highlighted the potent activity of 5-nitroindazole derivatives against various parasites. For instance, new 3-alkoxy-5-nitroindazoles have shown remarkable trichomonacidal activity against Trichomonas vaginalis and interesting activity against Trypanosoma cruzi, the causative agent of Chagas disease.[6]

-

Anticancer Activity: The indazole nucleus is a core component of several kinase inhibitors used in oncology. Research into novel indazole derivatives continues to yield compounds with potent antiproliferative activity against various cancer cell lines.[7]

-

Anti-inflammatory and Analgesic Potential: 5-Nitro-1H-indazole-7-carboxylic acid, the parent acid of the title compound, is noted as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[3]

The biological activity of many nitroaromatic compounds is believed to stem from the in vivo reduction of the nitro group to reactive nitroso and hydroxylamine intermediates, which can interact with biological macromolecules.

Applications in Drug Discovery

This compound is primarily utilized as a versatile starting material in the synthesis of more complex molecules for drug discovery screening. Its potential applications span several therapeutic areas:

-

Oncology: As a building block for kinase inhibitors and other anticancer agents.

-

Infectious Diseases: For the development of novel antiparasitic and antibacterial agents.

-

Inflammatory Diseases: As a precursor for compounds with anti-inflammatory properties.

-

Neurological Disorders: The compound has been suggested as an intermediate for pharmaceuticals targeting neurological pathways.[1]

The following diagram illustrates the logical workflow of how this compound fits into a typical drug discovery and development pipeline.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of novel, biologically active compounds. While direct experimental data on its biological activity and specific signaling pathway modulation are not yet widely reported, the proven importance of the 5-nitroindazole scaffold in medicinal chemistry suggests that this compound is a promising starting point for drug discovery programs in oncology, infectious diseases, and inflammation. Further research into the derivatization of this compound and the biological evaluation of the resulting molecules is warranted to fully explore its therapeutic potential.

References

- 1. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]

- 2. Buy Online CAS Number 883290-89-9 - TRC - 5-Nitro-1H-indazole-7-carboxylic Acid | LGC Standards [lgcstandards.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. 229-87-8 PHENANTHRIDINE [chemsigma.com]

- 6. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Synthesis of Methyl 5-nitro-1H-indazole-7-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for methyl 5-nitro-1H-indazole-7-carboxylate, a valuable building block in pharmaceutical research and drug development. The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines the detailed experimental protocols for each synthetic step, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to aid in understanding and practical application.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a five-step sequence starting from m-toluic acid. The overall pathway involves nitration, reduction, a second nitration, diazotization-cyclization, and a final esterification.

Caption: Overall synthetic route for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the synthesis.

Step 1: Synthesis of 2-Nitro-3-methylbenzoic Acid

This step involves the nitration of m-toluic acid.

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, add 500 g of concentrated (98%) nitric acid.

-

Cool the nitric acid to -25.0°C.

-

Slowly add 50 g of powdered m-toluic acid to the stirred nitric acid, maintaining the temperature at -25.0°C.

-

Continue stirring at this temperature for 50 minutes.

-

Upon completion of the reaction (monitored by HPLC), add water to the reaction mixture.

-

Filter the precipitate to obtain the 2-nitro-3-methylbenzoic acid product.[1][2]

Step 2: Synthesis of 2-Amino-3-methylbenzoic Acid

This step involves the reduction of the nitro group of 2-nitro-3-methylbenzoic acid.

Procedure:

-

In a suitable reaction vessel, dissolve 2-nitro-3-methylbenzoic acid in an appropriate solvent (e.g., ethanol).

-

Add a catalytic amount of Raney nickel.

-

Pressurize the vessel with hydrogen gas.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or HPLC).

-

Filter off the catalyst and concentrate the solvent under reduced pressure to obtain 2-amino-3-methylbenzoic acid. A yield of over 92% has been reported for similar reductions.[3]

Step 3: Synthesis of 2-Amino-3-methyl-5-nitrobenzoic Acid

This step involves the selective nitration of 2-amino-3-methylbenzoic acid. Due to the activating nature of the amino group, a protection-nitration-deprotection sequence is recommended to control the regioselectivity and prevent oxidation.

3.1. Acetylation of 2-Amino-3-methylbenzoic Acid (Protection)

-

Dissolve 2-amino-3-methylbenzoic acid in glacial acetic acid.

-

Add 1.2 equivalents of acetic anhydride dropwise.

-

Reflux the mixture for 1 hour.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated 2-acetamido-3-methylbenzoic acid by filtration and wash with cold water.

3.2. Nitration of 2-Acetamido-3-methylbenzoic Acid

-

In a beaker, cool concentrated sulfuric acid to below 0°C in an ice-salt bath.

-

Slowly add the dried 2-acetamido-3-methylbenzoic acid, keeping the temperature below 5°C.

-

In a separate flask, prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, and cool it in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the acetylated compound, maintaining the reaction temperature below 10°C.

-

Stir the mixture in the ice bath for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated 2-acetamido-3-methyl-5-nitrobenzoic acid by filtration and wash with ice-cold water until neutral.[4]

3.3. Hydrolysis of 2-Acetamido-3-methyl-5-nitrobenzoic Acid (Deprotection)

-

Suspend the crude 2-acetamido-3-methyl-5-nitrobenzoic acid in a 10% aqueous sodium hydroxide solution.

-

Reflux the mixture with stirring for 1.5 to 2 hours, or until the solid dissolves.

-

Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 3-4 to precipitate the product.

-

Collect the 2-amino-3-methyl-5-nitrobenzoic acid by filtration.[4]

Step 4: Synthesis of 5-Nitro-1H-indazole-7-carboxylic Acid

This step involves the diazotization of the amino group followed by intramolecular cyclization.

Procedure:

-

Dissolve 2-amino-3-methyl-5-nitrobenzoic acid in a solution of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold, stirred amine solution, ensuring the temperature remains between 0-5°C.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure complete diazotization.

-

The resulting diazonium salt will undergo spontaneous cyclization to form 5-nitro-1H-indazole-7-carboxylic acid.

-

The product may precipitate from the solution and can be collected by filtration.[5][6]

Step 5: Synthesis of this compound

This final step is the esterification of the carboxylic acid.

Procedure (Fischer Esterification):

-

In a round-bottom flask, suspend 5-nitro-1H-indazole-7-carboxylic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.[7][8][9]

Quantitative Data

The following tables summarize the available quantitative data for the key compounds in this synthesis.

Table 1: Physicochemical Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2-Nitro-3-methylbenzoic Acid | C₈H₇NO₄ | 181.15 | - | 5437-39-8 |

| 2-Amino-3-methylbenzoic Acid | C₈H₉NO₂ | 151.16 | - | 4389-45-1 |

| 2-Amino-3-methyl-5-nitrobenzoic Acid | C₈H₈N₂O₄ | 196.16 | - | 70343-14-5 |

| 5-Nitro-1H-indazole-7-carboxylic Acid | C₈H₅N₃O₄ | 207.15 | Yellow solid | 883290-89-9 |

| This compound | C₉H₇N₃O₄ | 221.17 | Yellow to beige solid | 63291-85-1 |

Table 2: Reported Yields and Other Data

| Reaction Step | Product | Reported Yield (%) | Melting Point (°C) | Purity |

| Nitration of m-toluic acid | 2-Nitro-3-methylbenzoic Acid | 75.2 - 84.8 (selectivity) | - | 99.2 - 99.4% |

| Reduction | 2-Amino-3-methylbenzoic Acid | >92 | - | - |

| Nitration (of 2-aminobenzoic acid) | 2-Amino-5-nitrobenzoic acid | - | 270 (dec.) | - |

| Diazotization & Cyclization | 5-Nitro-1H-indazole-7-carboxylic Acid | - | - | ≥ 98% (HPLC) |

| Esterification | This compound | - | - | ≥ 95% (HPLC) |

Note: Data for some intermediates are inferred from similar reactions and may require experimental verification.

Experimental Workflow Visualizations

The following diagrams illustrate the key experimental workflows.

Caption: Experimental workflow for the nitration step.

Caption: Experimental workflow for the diazotization and cyclization step.

References

- 1. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 5-nitro-1H-indazole-7-carboxylate and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct research on the specific mechanism of action of methyl 5-nitro-1H-indazole-7-carboxylate is publicly available. This guide synthesizes the established mechanisms of the broader 5-nitroindazole class of compounds, which are presumed to share similar activities.

Executive Summary

This compound belongs to the 5-nitroindazole chemical family, a class of heterocyclic compounds demonstrating significant therapeutic potential across various fields, including antiparasitic, neurodegenerative, and oncological research. The core mechanism of action for this class is largely attributed to the presence of the 5-nitro group, which can be bioreduced to generate cytotoxic reactive nitrogen species. Furthermore, substitutions on the indazole ring modulate the compounds' target specificity and pharmacological profile, enabling them to act as enzyme inhibitors or multi-target agents. This document provides a comprehensive overview of the known and proposed mechanisms of action, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanisms of Action

The biological activity of 5-nitroindazole derivatives is primarily centered around two key mechanisms: bioreductive activation and enzyme inhibition.

Bioreductive Activation in Antiparasitic Applications

The most extensively studied mechanism of action for 5-nitroindazoles is their efficacy against a range of protozoan parasites, including Trypanosoma cruzi, Leishmania spp., and Acanthamoeba castellanii. This activity is contingent on the selective reduction of the 5-nitro group by parasite-specific nitroreductases (NTRs).

The proposed signaling pathway is as follows:

Caption: Proposed bioreductive activation pathway of 5-nitroindazoles in parasites.

This process is highly selective for parasites as they possess Type I nitroreductases that are absent in mammalian cells. The resulting reactive nitrogen species induce significant oxidative stress, leading to damage of DNA, proteins, and lipids, and ultimately culminating in parasite cell death. Some studies also suggest that these compounds may interfere with mitochondrial enzymes, further contributing to their antiparasitic effect.

Enzyme Inhibition in Neurodegenerative Diseases

In the context of Alzheimer's disease, 5-substituted indazole derivatives have been identified as promising multi-target therapeutic agents. Their mechanism of action in this area revolves around the inhibition of key enzymes involved in the disease's pathology.

-

Cholinesterase Inhibition: Certain derivatives act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, they increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

-

β-secretase (BACE1) Inhibition: Other derivatives have been shown to inhibit BACE1, an enzyme crucial for the production of amyloid-beta (Aβ) peptides, which form the amyloid plaques characteristic of Alzheimer's disease.

Some compounds within this class exhibit a dual-inhibitor profile, targeting both cholinesterases and BACE1 simultaneously.

Caption: Dual inhibitory mechanism of 5-indazole derivatives in Alzheimer's disease.

Potential in Oncology

While less defined, the mechanism of 5-nitroindazoles in oncology is thought to be linked to their bioreductive properties and their ability to be coupled with alkylating agents. The 5-nitro group is considered essential for their cytotoxic activity against tumor cells. When linked to moieties like bis-(β-chloroethyl)-amine, these compounds can act as alkylating agents, cross-linking DNA and inducing apoptosis in cancer cells.

Quantitative Data

The following tables summarize the biological activity of various 5-nitroindazole derivatives as reported in the literature. It is important to note that these data are for related compounds and not specifically for this compound.

Table 1: Antiparasitic Activity of 5-Nitroindazole Derivatives

| Compound ID | Parasite | IC50 (µM) | Reference |

| Derivative 8 | Acanthamoeba castellanii (trophozoites) | <5 | [1] |

| Derivative 9 | Acanthamoeba castellanii (trophozoites) | <5 | [1] |

| Derivative 10 | Acanthamoeba castellanii (trophozoites) | <5 | [1] |

| Compound 16 | Trypanosoma cruzi (epimastigotes) | 0.49 | [2] |

| Compound 16 | Trypanosoma cruzi (intracellular amastigotes) | 0.41 | [2] |

| Compound 24 | Trypanosoma cruzi (epimastigotes) | 5.75 | [2] |

| Compound 24 | Trypanosoma cruzi (intracellular amastigotes) | 1.17 | [2] |

| Compound 5a | Trypanosoma cruzi (epimastigotes) | 1.1 ± 0.3 | [3] |

| Compound 5a | Trypanosoma cruzi (trypomastigotes) | 5.4 ± 1.0 | [3] |

Table 2: Enzyme Inhibitory Activity of 5-Substituted Indazole Derivatives in Alzheimer's Disease Models

| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |

| 5-substituted indazoles | AChE | 1.10 - 35.80 | [4] |

| 5-substituted indazoles | BuChE | 2.40 - 37.50 | [4] |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | [4] |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 | [4] |

| 5-substituted indazoles | BACE1 | - | [4] |

Experimental Protocols

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for cholinesterase inhibitors.

References

- 1. Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics | Enzyme Inhibitor [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploring new 5-Nitroimidazole Derivatives as Potent Acetylcholinesterase and Butyrylcholinesterase Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 5-Nitroindazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 5-nitroindazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the multifaceted pharmacological properties of these compounds, focusing on their anticancer, antiprotozoal, and antimicrobial effects. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the underlying mechanisms of action are illustrated through signaling pathway and workflow diagrams.

Anticancer Activity

5-Nitroindazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms underlying their anticancer activity involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected 5-nitroindazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Derivative 1 | TK-10 | Renal | Moderate Activity | [1] |

| Derivative 1 | HT-29 | Colon | Moderate Activity | [1] |

| 5-Nitroindazole | 6G77 (Kinase) | Lung | - | [2] |

| 5-Nitroindazole | 1AQ1 (CDK2) | Lung | - | [2] |

| 5-Nitroindazole | 1K3A (IGF1R) | Lung | - | [2] |

| 5-Nitroindole Derivative 5 | HeLa | Cervical | 5.08 ± 0.91 | [3] |

| 5-Nitroindole Derivative 7 | HeLa | Cervical | 5.89 ± 0.73 | [3] |

| 5'-NIO | KB | Oral Carcinoma | - | [4] |

| Nitroimidazole Derivative 11b | HCT116 | Colon | 12.50-24.39 (normoxic), 4.69-11.56 (hypoxic) | [5] |

| Nitroimidazole Derivative 21b | HCT116 | Colon | 12.50-24.39 (normoxic), 4.69-11.56 (hypoxic) | [5] |

| Nitroimidazole Derivative 22b | HCT116 | Colon | 12.50-24.39 (normoxic), 4.69-11.56 (hypoxic) | [5] |

| Nitroimidazole Derivative 23b | HCT116 | Colon | 12.50-24.39 (normoxic), 4.69-11.56 (hypoxic) | [5] |

Mechanism of Anticancer Action: Apoptosis Induction and Cell Cycle Arrest

Studies have indicated that 5-nitroindazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the activation of caspase cascades. Furthermore, these compounds have been observed to cause cell cycle arrest, primarily at the G1/S and G2/M phases, thereby inhibiting cancer cell proliferation.[4][5] For instance, certain derivatives have been shown to downregulate the expression of key cell cycle proteins, leading to a halt in cell division.[4]

Anticancer mechanism of 5-nitroindazole derivatives.

Antiprotozoal Activity

5-Nitroindazole derivatives have demonstrated potent activity against a range of protozoan parasites, most notably Trypanosoma cruzi (the causative agent of Chagas disease) and Acanthamoeba castellanii.

Anti-Trypanosoma cruzi Activity

These compounds exhibit significant trypanocidal effects, targeting both the epimastigote and amastigote stages of the parasite.

| Compound | Parasite Stage | IC50 (µM) | Reference |

| Derivative 16 | Epimastigote | 0.49 | [6] |

| Derivative 24 | Epimastigote | 5.75 | [6] |

| Derivative 16 | Amastigote | 0.41 | [6] |

| Derivative 24 | Amastigote | 1.17 | [6] |

| Compound 5a | Epimastigote | 1.1 ± 0.3 | [7] |

| Compound 5a | Trypomastigote | 5.4 ± 1.0 | [7] |

The primary mechanism of action against T. cruzi involves the generation of reactive oxygen species (ROS) within the parasite.[7] The nitro group of the 5-nitroindazole scaffold is believed to be reduced by parasitic nitroreductases, leading to the formation of cytotoxic radical species. This surge in oxidative stress disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential and ultimately, parasite death.[7]

Mechanism of action against Trypanosoma cruzi.

Anti-Acanthamoeba castellanii Activity

Several 5-nitroindazole derivatives have shown promising results against both the trophozoite and cyst forms of Acanthamoeba castellanii.

| Compound | IC50 (µM) (Trophozoites) | Activity on Cysts | Reference |

| Derivative 8 | 2.6 ± 0.7 | 80% activity | [8][9] |

| Derivative 9 | 4.7 ± 0.9 | - | [8][9] |

| Derivative 10 | 3.9 ± 0.6 | - | [8][9] |

Antimicrobial Activity

The antimicrobial potential of 5-nitroindazole derivatives extends to bacteria and fungi, although this area is less explored compared to their anticancer and antiprotozoal activities.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for selected nitroimidazole derivatives, a class of compounds structurally related to 5-nitroindazoles, against various microbial strains.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 1,2,4-triazolyl-thio-ethyl-nitroimidazoles | Bacteria and Fungi | 7.3 - 125 | [10] |

| N,N-disubstituted thiocarbamoyl-thio-nitroimidazoles | Fungi | 3 - 25 | [10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of 5-nitroindazole derivatives.

In Vitro Anticancer Activity Assays

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 5-nitroindazole derivative and incubate for a specified period (e.g., 48-72 hours).

-

Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B solution.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 510 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Workflow for the Sulforhodamine B (SRB) assay.

Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the 5-nitroindazole derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well containing the compound dilution with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action Assays

-

Cell Loading: Incubate the parasites (e.g., T. cruzi) with a fluorescent probe that is sensitive to ROS (e.g., H2DCFDA).

-

Compound Treatment: Treat the loaded cells with the 5-nitroindazole derivative.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

-

Cell Staining: Incubate the parasites with the JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Compound Treatment: Treat the stained cells with the 5-nitroindazole derivative.

-

Fluorescence Analysis: Analyze the cells using a fluorescence microscope or flow cytometer to determine the ratio of red to green fluorescence. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Conclusion

5-Nitroindazole derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy against cancer cells and various pathogens, coupled with an increasing understanding of their mechanisms of action, provides a solid foundation for further development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of oncology, parasitology, and microbiology, facilitating the advancement of these promising therapeutic agents. Further research into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic potential and advancing them into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. digibug.ugr.es [digibug.ugr.es]

- 9. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 5-nitro-1H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and a probable synthetic route for methyl 5-nitro-1H-indazole-7-carboxylate. Due to the limited availability of public domain experimental data for this specific compound, this document leverages established principles of spectroscopy and known synthetic methodologies for structurally related indazole derivatives to offer a detailed predictive analysis. The guide includes tabulated summaries of expected spectroscopic data, detailed experimental protocols for synthesis and characterization, and a visual representation of the synthetic workflow. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indazole-based compounds in fields such as medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic compound featuring an indazole core, a functionality of significant interest in drug discovery due to its prevalence in a variety of biologically active molecules. The presence of a nitro group and a methyl ester provides reactive handles for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex pharmaceutical agents. This guide aims to provide a foundational understanding of its structural and synthetic aspects.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester group. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and carboxylate groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.0 | br s | 1H | N-H |

| ~8.8 - 8.9 | d | 1H | H-4 |

| ~8.4 - 8.5 | d | 1H | H-6 |

| ~4.0 | s | 3H | -OCH₃ |

Note: Spectra recorded in DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). br s = broad singlet, d = doublet, s = singlet.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~143 | C-5 |

| ~141 | C-7a |

| ~138 | C-3a |

| ~125 | C-6 |

| ~120 | C-4 |

| ~112 | C-7 |

| ~53 | -OCH₃ |

Note: Spectra recorded in DMSO-d₆.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Broad | N-H stretching |

| ~1720 | Strong | C=O stretching (ester) |

| ~1530 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~1600 - 1450 | Medium | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (ester) |

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is expected to show the protonated molecular ion.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Predicted Identity |

| 222.0513 | [M+H]⁺ (Molecular Ion) |

| 244.0332 | [M+Na]⁺ |

Note: M represents the molecular formula C₉H₇N₃O₄ with an exact mass of 221.0437.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of this compound. These protocols are based on established methodologies for similar compounds.

Synthesis of this compound

A plausible synthetic route involves the cyclization of a suitably substituted o-toluidine derivative.

Step 1: Nitration of 2-methyl-3-aminobenzoic acid

-

To a cooled (0-5 °C) solution of 2-methyl-3-aminobenzoic acid in concentrated sulfuric acid, slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at low temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-methyl-3-amino-6-nitrobenzoic acid.

Step 2: Diazotization and Cyclization

-

Dissolve the 2-methyl-3-amino-6-nitrobenzoic acid in a suitable solvent such as glacial acetic acid.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.

-

Allow the reaction to stir at low temperature for 1-2 hours to form the diazonium salt, which then cyclizes to form 5-nitro-1H-indazole-7-carboxylic acid.

-

The product may precipitate from the solution or can be isolated by pouring the reaction mixture into water, followed by filtration.

Step 3: Esterification

-

Suspend the 5-nitro-1H-indazole-7-carboxylic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water.

-

Neutralize with a weak base to precipitate the this compound.

-

Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified product.

Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]

-

Process the acquired free induction decay (FID) using appropriate software to obtain the frequency-domain spectrum.

IR Spectroscopy:

-

Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Obtain high-resolution mass spectra on a mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.[2]

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthetic route for this compound.

References

In-depth Technical Guide: 1H NMR Spectrum of Methyl 5-nitro-1H-indazole-7-carboxylate

For: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 5-nitro-1H-indazole-7-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted ¹H NMR data set based on the analysis of structurally related compounds. The methodologies for spectral acquisition and the structural visualization are also detailed to support researchers in their analytical and synthetic endeavors.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are anticipated in a solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| NH (indazole) | ~14.0 - 13.5 | broad singlet | - | 1H |

| H-4 | ~8.9 - 8.7 | doublet | ~2.0 | 1H |

| H-6 | ~8.5 - 8.3 | doublet | ~2.0 | 1H |

| OCH₃ (ester) | ~4.0 - 3.9 | singlet | - | 3H |

Note: The predicted values are based on spectral data of similar 5-nitroindazole derivatives. Actual experimental values may vary.

Structural and Signaling Visualization

The chemical structure of this compound, illustrating the atomic numbering convention, is provided below.

An In-depth Technical Guide to the Synthesis of Methyl 5-nitro-1H-indazole-7-carboxylate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 5-nitro-1H-indazole-7-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details the core synthetic pathway, experimental protocols for key reactions, and methods for the derivatization of the parent molecule. Quantitative data from analogous reactions are presented to provide a comparative reference.

Core Synthesis: From Substituted Toluene to the Indazole Ring

The synthesis of this compound is a multi-step process that begins with a readily available substituted toluene precursor. The key transformation involves the formation of the indazole ring system via a diazotization and intramolecular cyclization reaction.

A plausible and efficient synthetic route commences with 3-methylbenzoic acid, which is first nitrated and then subjected to a series of functional group manipulations to yield the target indazole.

Caption: Overall synthetic pathway to this compound.

Experimental Protocols: Core Synthesis

The following protocols are based on established methodologies for similar transformations and provide a practical guide for the synthesis of the core molecule.

Protocol 1: Synthesis of 2-Amino-3-methyl-5-nitrobenzoic Acid

This procedure outlines the nitration of m-toluic acid and subsequent selective reduction of one nitro group.

-

Nitration of 3-Methylbenzoic Acid:

-

To a stirred mixture of concentrated sulfuric acid (150 mL), add 3-methylbenzoic acid (50 g, 0.367 mol) in portions, maintaining the temperature below 10°C with an ice bath.

-

Slowly add a mixture of concentrated nitric acid (35 mL) and concentrated sulfuric acid (75 mL) dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice (1 kg). The precipitated 2,5-dinitro-3-methylbenzoic acid is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

-

Selective Reduction:

-

Prepare a solution of sodium sulfide (Na₂S·9H₂O, 100 g, 0.416 mol) in water (500 mL).

-

Heat the solution to 80°C and add the dried 2,5-dinitro-3-methylbenzoic acid (50 g, 0.221 mol) in small portions with vigorous stirring.

-

Maintain the temperature at 80-90°C for 1 hour after the addition is complete.

-

Cool the reaction mixture and acidify with glacial acetic acid until the precipitation of 2-amino-3-methyl-5-nitrobenzoic acid is complete.

-

Filter the product, wash with cold water, and recrystallize from ethanol to yield the purified product.

-

Protocol 2: Synthesis of Methyl 2-amino-3-methyl-5-nitrobenzoate

-

Esterification:

-

Suspend 2-amino-3-methyl-5-nitrobenzoic acid (20 g, 0.102 mol) in methanol (200 mL).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (10 mL) with stirring.

-

Heat the mixture to reflux and maintain for 6 hours.

-

Cool the reaction mixture and pour it into ice water (500 mL).

-

Neutralize the solution with sodium bicarbonate to precipitate the ester.

-

Filter the solid, wash with water, and dry to obtain methyl 2-amino-3-methyl-5-nitrobenzoate.

-

Protocol 3: Synthesis of this compound

This key step is adapted from the synthesis of 5-nitroindazole.[1]

-

Diazotization and Cyclization:

-

Dissolve methyl 2-amino-3-methyl-5-nitrobenzoate (10 g, 0.047 mol) in glacial acetic acid (250 mL).

-

Cool the solution to 15-20°C in an ice bath.

-

Add a solution of sodium nitrite (3.6 g, 0.052 mol) in water (10 mL) all at once with vigorous stirring, ensuring the temperature does not rise above 25°C.[1]

-

Continue stirring for 15 minutes to complete the diazotization.[1]

-

Allow the solution to stand at room temperature for 3 days.[1]

-

Concentrate the solution under reduced pressure.

-

Add water (50 mL) to the residue and stir to form a slurry.

-

Filter the product, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from methanol to obtain pure this compound.

-

Quantitative Data (Representative)

The following table summarizes typical quantitative data for the synthesis of a related compound, 5-nitroindazole, which can serve as a reference.[1]

| Step | Starting Material | Reagents | Temperature (°C) | Time | Yield (%) |

| Diazotization & Cyclization | 2-amino-5-nitrotoluene | NaNO₂, Acetic Acid, H₂O | < 25 | 3 days | 72-80 |

Derivatization of this compound

The core structure of this compound offers several sites for derivatization, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies. Key derivatization strategies include N-alkylation of the indazole ring and reduction of the nitro group to an amine, which can then be further functionalized.

Caption: Key derivatization pathways for this compound.

N-Alkylation

The alkylation of the indazole ring can lead to a mixture of N1 and N2 isomers. However, for indazoles with a substituent at the C7 position, such as a nitro or carboxylate group, N2-alkylation is highly favored.[2][3]

Protocol 4: N2-Alkylation of this compound

This protocol is based on conditions that have been shown to favor N2-alkylation for C7-substituted indazoles.[2]

-

Deprotonation:

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0°C under an inert atmosphere.

-

Stir the mixture at 0°C for 30 minutes.

-

-

Alkylation:

-

Add the alkylating agent (e.g., alkyl halide, 1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the N2-alkylated derivative.

-

Quantitative Data for N-Alkylation of C7-Substituted Indazoles [2]

| Substrate (C7-substituent) | Conditions | N1:N2 Ratio |

| NO₂ | NaH, THF | 4:96 |

| CO₂Me | NaH, THF | 4:96 |

Reduction of the Nitro Group

The reduction of the nitro group to an amine provides a valuable handle for further functionalization. Several methods are available for the selective reduction of an aromatic nitro group in the presence of an ester.

Protocol 5: Synthesis of Methyl 5-amino-1H-indazole-7-carboxylate

-

Reduction:

-

Suspend this compound (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Basify the solution with a saturated aqueous solution of sodium bicarbonate.

-

Filter the resulting precipitate and wash with water.

-

Extract the filtrate with ethyl acetate.

-

Combine the precipitate and the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography or recrystallization.

-

The resulting methyl 5-amino-1H-indazole-7-carboxylate can be further derivatized at the amino group through standard acylation or sulfonylation reactions to produce a wide range of analogs.

Conclusion

This technical guide outlines a robust and adaptable synthetic strategy for the preparation of this compound and its derivatives. The provided experimental protocols, based on established chemical literature, offer a solid foundation for researchers in the fields of medicinal chemistry and drug development to access this important class of heterocyclic compounds. The derivatization pathways described herein open avenues for the exploration of structure-activity relationships and the development of novel therapeutic agents.

References

The Strategic Intermediate: A Technical Guide to the Potential Applications of Methyl 5-Nitro-1H-Indazole-7-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-nitro-1H-indazole-7-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The presence of a nitro group at the 5-position and a methyl carboxylate at the 7-position of the indazole scaffold provides strategic points for chemical modification, enabling the synthesis of a diverse range of derivatives. This technical guide explores the synthetic routes to this key intermediate and delves into its potential applications, particularly in the development of kinase inhibitors for oncology and anti-inflammatory agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are provided to facilitate further research and development in this promising area.

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows for diverse substitution patterns that can be tailored to interact with various biological targets. The introduction of a nitro group, a strong electron-withdrawing group, can significantly influence the chemical reactivity and biological activity of the indazole core.

This compound, in particular, serves as a valuable intermediate for the synthesis of complex indazole derivatives. The nitro group can be reduced to an amine, providing a handle for further functionalization, while the methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, allowing for the introduction of a wide array of substituents. These characteristics make it an attractive starting material for the development of novel therapeutic agents.

Synthesis of this compound

While a direct, step-by-step protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be constructed based on established methods for the synthesis of substituted indazoles. The following proposed multi-step synthesis starts from commercially available 2-methyl-6-nitroaniline.

Experimental Protocol: Proposed Synthesis

Step 1: Acetylation of 2-Methyl-6-nitroaniline

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(2-methyl-6-nitrophenyl)acetamide.

Step 2: Nitrosation and Cyclization to 5-Nitro-1H-indazole

-

Dissolve the N-(2-methyl-6-nitrophenyl)acetamide (1.0 eq) in a mixture of acetic acid and acetic anhydride.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for several hours to allow for cyclization.

-

Pour the reaction mixture into ice-water and collect the precipitated 5-nitro-1H-indazole by filtration. Wash the solid with water and dry. This procedure is adapted from the synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene[1].

Step 3: Carboxylation at the 7-position

This step is a directed metallation-carboxylation, a common method for introducing substituents at specific positions on heterocyclic rings.

-

Protect the N1 position of 5-nitro-1H-indazole using a suitable protecting group, for example, by reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).

-

Dissolve the N1-Boc-5-nitro-1H-indazole in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (2.2 eq) to deprotonate the C7 position.

-

After stirring for 1-2 hours at -78 °C, quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting carboxylic acid can be purified by column chromatography.

Step 4: Methyl Esterification

-

Dissolve the 5-nitro-1H-indazole-7-carboxylic acid (1.0 eq) in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Potential Applications in Drug Discovery

The strategic placement of the nitro and methyl carboxylate groups makes this compound a valuable precursor for the synthesis of potent and selective bioactive molecules, particularly in the fields of oncology and inflammation.

Kinase Inhibitors in Oncology

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole scaffold is a common feature in many approved and investigational kinase inhibitors. Derivatives of this compound can be designed to target various kinases involved in cancer progression.

A general synthetic approach involves the reduction of the nitro group to an amine, which can then be acylated or coupled with various aromatic or heteroaromatic systems. The methyl ester can be converted to a carboxamide to introduce further diversity and modulate physicochemical properties.

Caption: General synthetic workflow for kinase inhibitors.

Table 1: Examples of Indazole-based Kinase Inhibitors and their Activities

| Compound Class | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Reference |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives | FLT3 | 41.6 | - | [2] |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives | FLT3-D835Y | 5.64 | - | [2] |

| Indazole-based derivative | EGFR (L858R/T790M) | 70 | - | [3] |

| Indazole-based derivative | Wild-type EGFR | 1700 | - | [3] |

| Imidazo[1,2-a]quinoxaline derivative | rhJNK1 | 160 | - | [4] |

Note: The table presents data for various indazole derivatives to illustrate the potential of the scaffold, as direct data for derivatives of this compound is limited in the searched literature.

Caption: Simplified RTK signaling pathway targeted by indazole inhibitors.

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers. The indazole scaffold has been explored for the development of novel anti-inflammatory drugs. For instance, some indazole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

The synthetic strategies for accessing anti-inflammatory agents from this compound would be similar to those for kinase inhibitors, focusing on the functionalization of the amino and carboxyl groups to achieve desired interactions with the target enzymes.

Caption: Workflow for developing anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Target | IC₅₀ (µM) | Assay | Reference |

| 5-aminoindazole | COX-2 | - | Inhibition of 78% at 50 µM | [3] |

| Indazole | COX-2 | - | Inhibition of 70% at 50 µM | [3] |

| 6-nitroindazole | COX-2 | - | Inhibition of 68% at 50 µM | [3] |

Note: The table presents data for various indazole derivatives to illustrate the potential of the scaffold, as direct data for derivatives of this compound is limited in the searched literature.

Caption: Cyclooxygenase (COX) pathway and selective inhibition.

Conclusion

This compound is a strategically important chemical intermediate with significant potential for the development of novel therapeutic agents. Its versatile structure allows for the synthesis of a wide range of derivatives targeting key biological pathways involved in cancer and inflammation. The synthetic routes and potential applications outlined in this technical guide provide a foundation for researchers and drug development professionals to explore the full potential of this promising scaffold. Further investigation into the synthesis of diverse libraries of compounds derived from this intermediate and their subsequent biological evaluation is warranted to unlock new therapeutic opportunities.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. b.aun.edu.eg [b.aun.edu.eg]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 5-Nitro-1H-indazole-7-carboxylate: Safety, Handling, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential biological applications of methyl 5-nitro-1H-indazole-7-carboxylate. The information is intended for professionals in research and drug development who may be working with this compound.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₉H₇N₃O₄ and a molecular weight of 221.17 g/mol . A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₃O₄ | [1] |

| Molecular Weight | 221.17 g/mol | [1] |

| CAS Number | 632291-85-1 | [1] |

| Appearance | Solid | [2] |

| Purity | ≥ 95% | N/A |

Safety and Handling

This section details the known hazards, necessary precautions, and emergency procedures for handling this compound. The information is primarily derived from the Material Safety Data Sheet (MSDS) and data on structurally related nitroaromatic compounds.

Hazard Identification

Potential Hazards:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the skin, eyes, and respiratory tract.

-

The toxicological properties have not been thoroughly investigated.

Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.[6]

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.[7]

-

Respiratory Protection: Use a NIOSH-approved respirator if working with the solid form in a non-ventilated area or if dust generation is likely.

First Aid Measures

In case of exposure, the following first-aid procedures should be followed:[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Hazardous Combustion Products: May include carbon oxides and nitrogen oxides.

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Wear appropriate PPE. Avoid breathing dust and contact with the substance. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the product from entering drains.

-

Methods for Cleaning Up: Sweep up the material, place it in a suitable, closed container for disposal. Avoid generating dust.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The general workflow for handling and disposal is outlined in the diagram below.

Caption: General workflow for safe handling and disposal of chemical compounds.

Experimental Protocols

Representative Synthesis of a Nitroindazole Carboxylate

The following protocol is based on the synthesis of methyl 5-nitro-1H-indazole-3-carboxylate and should be adapted and optimized for the 7-carboxylate isomer.

Materials:

-

Starting Material (e.g., a substituted aminobenzoic acid derivative)

-

Methanol

-

Concentrated Sulfuric Acid

-

Crushed Ice

-

Ethanol (for recrystallization)

Procedure:

-

To a reaction mixture of the starting material (1 equivalent) in methanol, add concentrated sulfuric acid (0.5 equivalents) dropwise over a period of 30 minutes, maintaining the temperature below 10°C.

-

Reflux the reaction mixture for 6 hours.

-

Cool the reaction mass to room temperature.

-

Pour the cooled mixture into crushed ice.

-

Filter the resulting precipitate.

-

Recrystallize the crude product from ethanol to yield the purified methyl 5-nitro-1H-indazole-carboxylate.

The logical flow of this synthetic approach is illustrated below.

Caption: A representative synthetic workflow for a methyl nitro-indazole-carboxylate.

Biological Activity and Signaling Pathways

Indazole-containing compounds are recognized as privileged scaffolds in medicinal chemistry, with several approved drugs and numerous candidates in clinical development.[8] They are particularly prominent as kinase inhibitors.[8] While specific biological targets for this compound have not been explicitly identified in the available literature, its structural features suggest potential activity in areas where other indazole derivatives have shown promise.

Potential as a Kinase Inhibitor

The indazole scaffold is a core component of many kinase inhibitors, including those targeting p21-activated kinase 1 (PAK1) and Aurora kinases.[9][10][11]

-

PAK1 Inhibition: Aberrant PAK1 activity is linked to tumor progression, making it a target for anticancer therapies.[9] 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[9][10] These compounds have been shown to suppress tumor cell migration and invasion.[9]

The general signaling pathway involving PAK1 is depicted below.

Caption: Simplified PAK1 signaling pathway and the point of inhibition.

Inhibition of c-Myc-Max Dimerization

The transcription factor c-Myc is a key regulator of cell proliferation and is often overexpressed in cancer. For its activity, c-Myc must form a heterodimer with Max.[12] Small molecules that inhibit this dimerization are of great interest as potential cancer therapeutics.[13] While not directly demonstrated for the title compound, other small molecules with nitroaromatic features have been investigated as inhibitors of c-Myc-Max dimerization.[14]

The logical relationship of c-Myc-Max dimerization and its inhibition is shown below.

Caption: The role of c-Myc-Max dimerization in gene transcription and its inhibition.

Conclusion

This compound is a compound that requires careful handling due to the potential hazards associated with nitroaromatic compounds. Adherence to standard laboratory safety protocols is essential. While its specific biological roles are yet to be fully elucidated, its structural similarity to known kinase inhibitors and other biologically active indazole derivatives makes it a compound of interest for further investigation in drug discovery, particularly in the fields of oncology and inflammatory diseases. The provided experimental and safety guidelines are intended to support researchers in their work with this and related molecules.

References

- 1. capotchem.com [capotchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small Molecule Inhibitors of Myc/Max Dimerization and Myc-induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective inhibition of c-Myc/Max dimerization and DNA binding by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3JC48-3 (methyl 4'-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate): a novel MYC/MAX dimerization inhibitor reduces prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Solubility Profile of Methyl 5-nitro-1H-indazole-7-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of methyl 5-nitro-1H-indazole-7-carboxylate, a key intermediate in pharmaceutical research and development.[1] Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a comprehensive overview of its known physicochemical properties and details established experimental protocols for determining solubility. Furthermore, it includes a standardized workflow for solubility assessment, visualized to aid researchers in designing their experimental approaches. The methodologies outlined herein are critical for the accurate in vitro and in vivo evaluation of this and similar heterocyclic compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₄ | [1][2][3] |

| Molecular Weight | 221.17 g/mol | [1] |

| Appearance | Yellow to beige solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| CAS Number | 632291-85-1 | [3] |

| Storage Conditions | 0-8°C | [1] |

Table 1: Physicochemical properties of this compound.

General observations suggest that indazole derivatives often exhibit poor aqueous solubility, necessitating the use of organic solvents for creating stock solutions. Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for this class of compounds.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in drug discovery, influencing bioavailability and the reliability of in vitro assays.[4][5][6] Two primary types of solubility are typically measured: kinetic and thermodynamic.

Kinetic solubility is often assessed in early drug discovery for high-throughput screening. It measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer.[4][5][7]

Principle: A small volume of a high-concentration DMSO stock solution of the test compound is added to an aqueous buffer. The formation of a precipitate is then detected, often by methods such as nephelometry (light scattering) or turbidimetry.[4][5][7]

Detailed Protocol (Shake-Flask Method with UV-Vis Detection):

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8]

-

Serial Dilutions: In a microtiter plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new microtiter plate containing a larger volume (e.g., 98 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). This results in a consistent final DMSO concentration (e.g., 2%).

-

Incubation: The plate is shaken for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C or 37°C).[4][7]

-

Precipitate Detection:

-